molecular formula C10H9BrN2 B6221495 5-bromo-6-methylquinolin-8-amine CAS No. 2758006-46-9

5-bromo-6-methylquinolin-8-amine

Cat. No.: B6221495
CAS No.: 2758006-46-9
M. Wt: 237.1
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Description

5-Bromo-6-methylquinolin-8-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that exhibit significant pharmacological properties, making them valuable in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 5-bromo-6-methylquinolin-8-amine, often involves the use of various catalysts and reaction conditions. One common method is the intramolecular main group metal Lewis acid catalyzed formal hydroamination and hydroarylation using mono-propargylated aromatic ortho-diamines . This method utilizes stannic chloride or indium (III) chloride as catalysts under aerobic conditions. Another approach involves the use of green and sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .

Industrial Production Methods

Industrial production of quinoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methylquinolin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

5-Bromo-6-methylquinolin-8-amine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.

    Industry: Utilized in the production of dyes, catalysts, and electronic materials

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-methylquinolin-8-amine
  • 6-Methylquinolin-8-amine
  • 5-Bromoquinolin-8-amine

Uniqueness

5-Bromo-6-methylquinolin-8-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromine and methyl groups on the quinoline ring can enhance its antimicrobial and anticancer properties compared to other similar compounds .

Properties

CAS No.

2758006-46-9

Molecular Formula

C10H9BrN2

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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